molecular formula C21H22F3N5O2 B4616321 N-[3-(4-morpholinyl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[3-(4-morpholinyl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B4616321
M. Wt: 433.4 g/mol
InChI Key: LOWXCVJKNJQJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-morpholinyl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C21H22F3N5O2 and its molecular weight is 433.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.17255945 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound belongs to a class of chemicals involved in the synthesis of novel heterocyclic compounds. For example, studies have described the synthesis of pyrazolo[1,5-a]pyrimidine derivatives through processes involving cyclization reactions with different amines and enaminone compounds, highlighting the versatility of these structures in heterocyclic synthesis (Ho & Suen, 2013).

Biological Activities

  • Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their cytotoxic activities against various cancer cell lines, demonstrating potential as anticancer agents. For instance, novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have shown in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting their potential for further exploration as cancer therapeutics (Hassan, Hafez, & Osman, 2014).
  • Another study synthesized a series of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, indicating their dual therapeutic potential in cancer treatment and inflammation management (Rahmouni et al., 2016).

Structural Analysis

  • The crystal structure of certain pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives has been determined, providing insights into their chemical properties and potential interaction with biological targets. For example, the synthesis and crystal structure analysis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide revealed its effective inhibition on the proliferation of some cancer cell lines, underlining the importance of structural elucidation in the development of new therapeutic agents (Liu et al., 2016).

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N5O2/c22-21(23,24)18-13-16(15-5-2-1-3-6-15)26-19-14-17(27-29(18)19)20(30)25-7-4-8-28-9-11-31-12-10-28/h1-3,5-6,13-14H,4,7-12H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWXCVJKNJQJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(4-morpholinyl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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N-[3-(4-morpholinyl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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N-[3-(4-morpholinyl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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N-[3-(4-morpholinyl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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N-[3-(4-morpholinyl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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N-[3-(4-morpholinyl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

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